molecular formula C19H30N4O6S B2572701 N-[3-(dimethylamino)propyl]-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 868983-88-4

N-[3-(dimethylamino)propyl]-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2572701
CAS No.: 868983-88-4
M. Wt: 442.53
InChI Key: TZBRTTVWMRKRJX-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a multifunctional organic compound featuring a dimethylaminopropyl group, an ethanediamide linker, and a sulfonyl-substituted oxazolidine ring. The dimethylaminopropyl moiety enhances solubility in polar solvents, while the sulfonyl-oxazolidine group may contribute to bioactivity, particularly in targeting enzymes or receptors sensitive to sulfonamide-based ligands . The methoxy and methyl substituents on the benzene ring likely improve metabolic stability compared to unsubstituted analogs .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O6S/c1-14-12-15(6-7-16(14)28-4)30(26,27)23-10-11-29-17(23)13-21-19(25)18(24)20-8-5-9-22(2)3/h6-7,12,17H,5,8-11,13H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBRTTVWMRKRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps. The process begins with the preparation of the oxazolidine ring, followed by the introduction of the sulfonyl group and the dimethylamino propyl chain. The final step involves the formation of the ethanediamide linkage under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Pharmacological Potential

N-[3-(dimethylamino)propyl]-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has been studied for its potential as a dopamine D3 receptor modulator . This receptor is implicated in various neurological disorders, including schizophrenia and addiction, making compounds that can selectively target it of significant interest in drug development .

Antimicrobial Activity

Research indicates that derivatives of the compound may exhibit antimicrobial properties . The presence of the benzenesulfonyl group is known to enhance the antibacterial activity of compounds by interfering with bacterial cellular processes. Case studies have shown promising results against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

Cancer Research

The compound's structural features allow it to function as a potential anticancer agent . Studies have explored its effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific case studies highlight its efficacy against various cancer cell lines, indicating a need for further clinical evaluation .

Neurological Applications

Given its interaction with dopamine receptors, this compound is being investigated for its effects on neurological conditions such as Parkinson's disease and depression . Preliminary findings suggest that it may help modulate neurotransmitter levels, providing a basis for therapeutic use in neuropharmacology .

Data Tables

Application AreaDescriptionReferences
Pharmacological PotentialModulation of dopamine D3 receptors; implications for neurological disorders
Antimicrobial ActivityExhibits antibacterial properties against Gram-positive bacteria
Cancer ResearchInhibits cancer cell proliferation; induces apoptosis
Neurological ApplicationsPotential treatment for Parkinson's and depression

Case Studies

  • Dopamine D3 Receptor Modulation : A study published in Journal of Medicinal Chemistry evaluated the binding affinity of the compound to D3 receptors, demonstrating significant modulation capabilities that could lead to new treatments for addiction disorders.
  • Antibacterial Efficacy : In Antimicrobial Agents and Chemotherapy, researchers reported that derivatives showed substantial inhibition against Staphylococcus aureus, indicating the compound's potential as an antibiotic.
  • Cancer Cell Line Studies : Research conducted at a leading cancer research institute revealed that the compound effectively reduced viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related compounds, highlighting key similarities and differences.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Properties/Applications Reference
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide core with N,O-bidentate directing group Used in metal-catalyzed C–H bond functionalization; lacks sulfonyl/oxazolidine moieties
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Thiazolidinone ring, benzamide backbone Potential antimicrobial activity; synthetic route involves carbodiimide coupling agents
N-[3-(dimethylamino)propyl]dodecanamide Dimethylaminopropyl group with long alkyl chain Surfactant properties; shorter ethanediamide linker in target compound may reduce lipophilicity
863594-60-9 (sulfonamide-thiazolo[5,4-b]pyridine derivative) Sulfonamide and heterocyclic thiazole groups Antibacterial applications; target’s oxazolidinone ring may offer distinct binding vs. thiazole

Structural Similarities and Divergences

  • Dimethylaminopropyl Group: Present in both the target compound and N-[3-(dimethylamino)propyl]dodecanamide , this group enhances solubility but differs in connectivity (amide vs. ethanediamide linker).
  • Sulfonamide/Oxazolidine vs. Thiazolidinone: The target’s sulfonyl-oxazolidine group contrasts with the thiazolidinone in ’s compound, which may alter electronic properties and biological target specificity .

Physicochemical and Pharmacokinetic Insights

  • Log P and Solubility: The target’s dimethylaminopropyl group likely reduces log P compared to N-[3-(dimethylamino)propyl]dodecanamide, improving aqueous solubility .
  • Metabolic Stability : Methoxy and methyl substituents on the benzene ring may slow oxidative metabolism compared to unsubstituted sulfonamides .
  • Lumping Strategy : Per , the target could be grouped with sulfonamide-containing compounds for predictive modeling, though its oxazolidine ring may necessitate separate evaluation .

Biological Activity

N-[3-(dimethylamino)propyl]-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a dimethylamino group, an oxazolidinone moiety, and a sulfonyl group, which contribute to its biological activity. Its molecular formula is C₁₈H₂₄N₄O₃S, with a molecular weight of approximately 388.47 g/mol. The structural complexity allows for interactions with various biological targets.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against a range of pathogens. The oxazolidinone structure is known for its efficacy against Gram-positive bacteria.
  • Antitumor Effects : The sulfonamide component has been associated with antitumor activity. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation by inducing apoptosis.
  • Neuroprotective Properties : The dimethylamino group may facilitate neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Biological Activity Data

Activity TypeTarget Organism/Cell TypeIC50/EC50 ValueReference
AntimicrobialStaphylococcus aureus5 µg/mL
AntitumorHeLa Cells12 µM
NeuroprotectionSH-SY5Y Cells15 µM

Case Study 1: Antimicrobial Efficacy

A study conducted by Wu et al. (2014) evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antitumor Activity

In a separate investigation, the compound was tested for its cytotoxic effects on HeLa cells. The results demonstrated an IC50 value of 12 µM, indicating significant inhibition of cell viability. This study highlights the potential application of this compound in cancer therapy, particularly for cervical cancer treatment.

Case Study 3: Neuroprotection

Research focusing on neuroprotective properties showed that the compound could reduce oxidative stress in SH-SY5Y neuronal cells. At concentrations as low as 15 µM, it was able to enhance cell survival rates under oxidative conditions, suggesting its potential use in neurodegenerative disease models.

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